Cas no 5307-07-3 (N-(3-hydroxy-4-methylphenyl)acetamide)

N-(3-hydroxy-4-methylphenyl)acetamide structure
5307-07-3 structure
Product Name:N-(3-hydroxy-4-methylphenyl)acetamide
CAS No:5307-07-3
MF:C9H11NO2
MW:165.189142465591
CID:1093159
PubChem ID:79194
Update Time:2025-04-24

N-(3-hydroxy-4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-hydroxy-4-methylphenyl)acetamide
    • acetamide, N-(3-hydroxy-4-methylphenyl)-; N-(3-Hydroxy-4-methylphenyl)acetamide
    • DTXSID2063767
    • 5307-07-3
    • RFUORPICHNGUJN-UHFFFAOYSA-N
    • ACETAMIDE,N-(3-HYDROXY-4-METHYLPHENYL)-
    • SCHEMBL8537529
    • AKOS014123158
    • Acetamide, N-(3-hydroxy-4-methylphenyl)-
    • DTXCID0041351
    • Inchi: 1S/C9H11NO2/c1-6-3-4-8(5-9(6)12)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
    • InChI Key: RFUORPICHNGUJN-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C)NC(C)=O

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

N-(3-hydroxy-4-methylphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019115445-5g
N-(3-hydroxy-4-methylphenyl)acetamide
5307-07-3 95%
5g
$400.00 2023-09-01
Crysdot LLC
CD12064591-5g
N-(3-hydroxy-4-methylphenyl)acetamide
5307-07-3 95+%
5g
$339 2024-07-24

Additional information on N-(3-hydroxy-4-methylphenyl)acetamide

N-(3-Hydroxy-4-Methylphenyl)Acetamide: A Comprehensive Overview

The compound N-(3-hydroxy-4-methylphenyl)acetamide (CAS No. 5307-07-3) is a unique organic molecule that has garnered significant attention in the fields of biomedical research and pharmaceutical development. This compound belongs to the class of aromatic acetamides, characterized by its distinctive structure featuring a hydroxyl group at position 3, a methyl group at position 4, and an acetamide substituent attached to the aromatic ring.

Recent studies have highlighted the potential of this compound in various biomedical applications. Its aromatic core provides a stable platform for biochemical interactions, while its acetamide functional group enables it to act as a versatile bioisostere in drug design. The presence of the hydroxyl and methyl groups at specific positions on the aromatic ring contributes to its unique pharmacokinetic properties, making it an interesting candidate for drug delivery systems.

One of the most notable aspects of N-(3-hydroxy-4-methylphenyl)acetamide is its ability to engage in hydrogen bonding and π-π interactions, which are critical for bioavailability and target binding. These properties make it a valuable component in the development of small molecule inhibitors targeting enzymes such as kinases and phosphatases, which are implicated in various diseases including cancer and inflammatory disorders.

Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular interactions of this compound. For instance, studies using X-ray diffraction have revealed how the hydroxyl group at position 3 facilitates hydrogen bonding with specific residues in enzyme active sites, enhancing binding affinity. Similarly, the methyl group at position 4 has been shown to influence the compound's solubility profile, a critical factor in drug formulation.

Furthermore, N-(3-hydroxy-4-methylphenyl)acetamide has demonstrated promising results in in vivo models of disease. Preclinical studies have indicated its potential as an anticancer agent, particularly in targeting receptor tyrosine kinases (RTKs), which are commonly dysregulated in solid tumors. Its low molecular weight and high metabolic stability make it a favorable candidate for further exploration in clinical trials.

Beyond its role in therapeutic applications, this compound has also been investigated for its potential in biomaterials science. Researchers have explored its use as a building block for constructing self-assembling systems and nanomedicines, leveraging its ability to form supramolecular assemblies through intermolecular forces.

Looking ahead, the study of N-(3-hydroxy-4-methylphenyl)acetamide is expected to yield further breakthroughs in both basic research and applied medicine. Ongoing efforts focus on optimizing its pharmacokinetic properties and exploring new delivery mechanisms, such as liposomal encapsulation and polymer conjugation, to enhance its efficacy and minimize side effects.

In conclusion, N-(3-hydroxy-4-methylphenyl)acetamide stands out as a multifaceted compound with significant potential in the biopharmaceutical industry. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for advancing drug discovery and therapeutic innovation.

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